molecular formula C8H6F3IO B1525899 [4-Iodo-3-(trifluoromethyl)phenyl]methanol CAS No. 959632-19-0

[4-Iodo-3-(trifluoromethyl)phenyl]methanol

Cat. No. B1525899
M. Wt: 302.03 g/mol
InChI Key: YYONAVLDVPQGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-Iodo-3-(trifluoromethyl)phenyl]methanol” is an organic chemical substance with the molecular formula C8H6F3IO . It is also known by several other names such as p-Trifluoromethylbenzyl alcohol, 3-(trifluoromethyl)benzyl alcohol, 4-(Trifluoromethyl)benzylic alcohol, and 4-(trifluoromethyl)benzenemethanol .


Synthesis Analysis

The synthesis of “[4-Iodo-3-(trifluoromethyl)phenyl]methanol” and its derivatives is a topic of interest in the field of organic chemistry. For instance, 4-Iodobenzotrifluoride undergoes aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-(4-trifluoromethyl)benzamide . The copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with differently para-substituted phenylacetylenes has also been investigated .


Molecular Structure Analysis

The molecular weight of “[4-Iodo-3-(trifluoromethyl)phenyl]methanol” is 302.03 g/mol . The compound is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.


Physical And Chemical Properties Analysis

“[4-Iodo-3-(trifluoromethyl)phenyl]methanol” is a white crystalline powder. It is sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and chloroform. The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Catalyst in Huisgen 1,3-Dipolar Cycloadditions : A study by Ozcubukcu et al. (2009) discusses the use of a tris(triazolyl)methanol-Cu(I) structure as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, emphasizing its effectiveness under neat conditions or in water, with low catalyst loadings and short reaction times (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

  • Enantioselective Epoxidation of α,β-Enones : Research by Lu et al. (2008) showcases the use of a synthesized compound as a catalyst for the enantioselective epoxidation of α,β-enones, yielding epoxides with high enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).

  • Protecting Group for Thiols in Peptoid Synthesis : Qiu et al. (2023) report on the novel tris(4-azidophenyl)methanol, used as a multifunctional aryl azide and a protecting group for thiols in peptoid synthesis. The compound can be cleaved under mild conditions and offers opportunities for materials chemistry applications (Qiu, Brückel, Zippel, Nieger, Biedermann, & Bräse, 2023).

  • Study on Lipid Dynamics : A 2019 study by Nguyen et al. demonstrates the impact of methanol on lipid dynamics, particularly in the study of transmembrane proteins/peptides in biological and synthetic membranes. Their findings highlight the role of methanol in influencing lipid scrambling and the structure-function relationship associated with bilayer composition (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

  • Iridium-Catalysed Direct C–C Coupling of Methanol and Allenes : Moran et al. (2011) describe the use of methanol as a one-carbon building block in fine chemical synthesis, facilitated by a homogeneous iridium catalyst developed for methanol's direct C–C coupling with allenes. This represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran, Preetz, Mesch, & Krische, 2011).

Safety And Hazards

“[4-Iodo-3-(trifluoromethyl)phenyl]methanol” is considered hazardous. It may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of “[4-Iodo-3-(trifluoromethyl)phenyl]methanol” and its derivatives are promising. They are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

[4-iodo-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)6-3-5(4-13)1-2-7(6)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYONAVLDVPQGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271294
Record name 4-Iodo-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Iodo-3-(trifluoromethyl)phenyl]methanol

CAS RN

959632-19-0
Record name 4-Iodo-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959632-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Iodo-3-(trifluoromethyl)phenyl]methanol
Reactant of Route 2
[4-Iodo-3-(trifluoromethyl)phenyl]methanol
Reactant of Route 3
[4-Iodo-3-(trifluoromethyl)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
[4-Iodo-3-(trifluoromethyl)phenyl]methanol
Reactant of Route 5
[4-Iodo-3-(trifluoromethyl)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[4-Iodo-3-(trifluoromethyl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.